molecular formula C17H15ClFN5OS B2744386 N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1251604-41-7

N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2744386
CAS No.: 1251604-41-7
M. Wt: 391.85
InChI Key: KJONLTVAKAULDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClFN5OS and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by Sunder and Maleraju (2013) described the synthesis of derivatives related to the specified compound, focusing on their anti-inflammatory activity. Eight derivatives were synthesized and their chemical structures confirmed via 1H NMR, IR, and Mass spectra. The study found that among the derivatives, some showed significant to moderate anti-inflammatory activities, highlighting the compound's potential in the development of anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).

Antipsychotic Potential

Research by Wise et al. (1987) investigated a series of novel potential antipsychotic agents closely related to the compound . They reported on compounds that showed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a typical pathway for clinically available antipsychotic agents. This study opens avenues for developing new antipsychotic drugs with potentially fewer side effects (L D Wise et al., 1987).

Antioxidant and Antitumor Activities

The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities were explored by Ghorab et al. (2015). The study found promising activities for these compounds against breast and colon cancer cell lines, suggesting potential therapeutic applications in cancer treatment (M. Ghorab et al., 2015).

Radioligand Imaging for Neuroinflammation

Dollé et al. (2008) conducted a study on the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), related to the chemical structure of interest. This work has implications for diagnosing and studying neuroinflammation, providing a tool for non-invasive imaging of brain diseases (F. Dollé et al., 2008).

Coordination Complexes and Their Antioxidant Activity

Chkirate et al. (2019) investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, focusing on the effects of hydrogen bonding on the self-assembly process and their antioxidant activity. The study highlights the compound's potential in developing new materials with significant antioxidant properties (K. Chkirate et al., 2019).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS/c1-10-7-11(2)24(23-10)16-17(21-6-5-20-16)26-9-15(25)22-12-3-4-14(19)13(18)8-12/h3-8H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJONLTVAKAULDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.